Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate
Description
Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound featuring a benzofuran-isoxazole core linked via an acetamido group to a methyl benzoate moiety. The benzofuran and isoxazole rings are heterocyclic systems known for their pharmacological and agrochemical relevance, particularly in modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 4-[[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-21(25)13-6-8-15(9-7-13)22-20(24)12-16-11-19(28-23-16)18-10-14-4-2-3-5-17(14)27-18/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZGJUSDLHHAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps:
Formation of Benzofuran Moiety: Benzofuran derivatives can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Isoxazole Moiety: Isoxazole derivatives are often synthesized via cyclization reactions involving hydroximinoyl chlorides and terminal alkynes.
Coupling Reactions: The benzofuran and isoxazole moieties are then coupled through acetamido linkages to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
The compound has been studied for various biological activities, particularly its potential as an antimicrobial agent and in cancer therapy . Research indicates that derivatives of benzofuran and isoxazole structures often exhibit enhanced biological properties, including:
- Antiproliferative Activity : Compounds similar to methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate have shown promising results against human cancer cell lines. For instance, studies have reported that certain isoxazole derivatives exhibit moderate to high antiproliferative effects on breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Properties : The introduction of heterocyclic moieties, such as isoxazoles, into drug candidates has been linked to improved antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Drug Development
This compound can serve as a lead compound in drug development due to its unique structural features. The benzofuran and isoxazole rings are known for their roles in enhancing bioactivity:
- Lead Compound for Anticancer Drugs : The structural framework allows for modifications that can optimize efficacy and reduce side effects. Researchers are exploring various analogs to improve selectivity and potency against specific cancer types.
- Potential in Neuropharmacology : Some studies suggest that compounds containing isoxazole rings may interact with neurotransmitter systems, opening avenues for developing treatments for neurological disorders .
Case Studies
- Synthesis and Evaluation of Isoxazole Derivatives : A study synthesized a series of isoxazole derivatives incorporating benzofuran moieties and evaluated their biological activities. The results indicated that certain compounds exhibited significant antiproliferative effects against cancer cell lines, supporting the hypothesis that structural modifications can enhance therapeutic potential .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds, revealing that modifications to the benzofuran and isoxazole structures led to increased efficacy against resistant bacterial strains. This highlights the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It may inhibit key pathways involved in bacterial cell wall synthesis or protein production, thereby exerting its antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several derivatives documented in the literature:
Key Observations:
Heterocyclic Core Variations : The target compound’s benzofuran-isoxazole core distinguishes it from triazine-based herbicides (e.g., ethametsulfuron methyl ester) and imidazole-isoxazoline hybrids (e.g., compound 5 in ) . Benzofuran’s π-conjugated system may enhance binding to aromatic-rich enzyme pockets compared to saturated triazines.
Linker and Ester Groups : The acetamido linker in the target compound contrasts with ethoxy or thio linkers in analogs like I-6473 and I-6373 . The methyl benzoate ester may confer higher metabolic stability than ethyl esters (e.g., I-6473) due to reduced susceptibility to esterase cleavage.
Substituent Effects : Chlorine and sulfur atoms in compound 5 likely enhance pesticidal activity via electrophilic interactions, whereas the target compound’s benzofuran may prioritize hydrophobic interactions.
Biological Activity
Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features that may confer diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure that includes a benzofuran moiety and an isoxazole ring. The molecular formula is , indicating a significant presence of nitrogen and oxygen, which are essential for biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1105203-16-4 |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values observed were notably low, suggesting potent activity against cancer cells.
Case Study: In Vitro Anticancer Activity
A study conducted on human colorectal cancer (HCT116) cells showed that the compound induced significant cytotoxicity with an IC50 value of approximately 5 µM, comparable to established chemotherapeutic agents like 5-fluorouracil (IC50 = 10 µM) . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could potentially interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Signaling Pathway Interference : The compound may disrupt key signaling pathways that are essential for tumor growth and survival.
Pharmacokinetics and Safety Profile
Research into the pharmacokinetic properties of this compound is still in its early stages. However, preliminary studies suggest favorable absorption and distribution characteristics, with low toxicity profiles in non-cancerous cells . Toxicity assessments indicate no significant AMES toxicity, making it a candidate for further development .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:
Isoxazole-Benzofuran Core Formation : Use Huisgen 1,3-dipolar cycloaddition between benzofuran-2-carbonitrile and acetylenes under Cu(I) catalysis to generate the 5-(benzofuran-2-yl)isoxazole moiety .
Acetamido Linker Introduction : React the isoxazole intermediate with chloroacetyl chloride, followed by amidation with methyl 4-aminobenzoate. Purification via silica gel chromatography (chloroform/methanol gradients) is critical to isolate the product .
Yield Optimization : Monitor reaction progress using TLC (chloroform/methanol 10:0.5) and optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride to prevent side reactions). Yields typically range from 45–65% after crystallization .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers anticipate?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy :
- FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹), amide C=O (~1650 cm⁻¹), and isoxazole C-O (~1250 cm⁻¹) .
- Mass Spectrometry (ESI+) : Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₂₂H₁₇N₂O₅: 397.11) .
Advanced: How can researchers address discrepancies between experimental and computational spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise in vibrational spectra (FT-IR/Raman) or NMR chemical shifts. To resolve:
DFT Calculations : Use B3LYP/6-311++G(d,p) to simulate IR/Raman spectra and compare with experimental data. Adjust scaling factors (0.96–0.98) to account for anharmonicity .
NMR Predictors : Tools like ACD/Labs or Gaussian’s GIAO method can model chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
2D NMR (COSY, HSQC) : Confirm proton-proton correlations and assign ambiguous signals (e.g., overlapping aromatic protons) .
Advanced: What computational strategies are effective in predicting the biological activity of this benzoxazole derivative?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., hyaluronan lyase). Prioritize binding poses with hydrogen bonds to the amide group and π-π stacking with the benzofuran ring .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap, dipole moment) with antibacterial IC₅₀ values to predict activity against Gram-positive pathogens .
Basic: What are the recommended handling and storage protocols for this compound based on its stability profile?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact; rinse immediately with water if exposed .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis of the ester/amide bonds .
- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water) monthly. A >5% impurity increase indicates compromised stability .
Advanced: How does the electronic configuration of the benzofuran-isoxazole moiety influence the compound's reactivity in nucleophilic reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The isoxazole’s electronegative N-O groups withdraw electron density, activating the acetamido linker toward nucleophilic attack at the carbonyl carbon .
- DFT Analysis : Frontier molecular orbitals (FMOs) show the LUMO localized on the isoxazole ring, facilitating electrophilic interactions. NBO analysis reveals charge transfer from benzofuran’s oxygen lone pairs to the isoxazole, enhancing conjugation .
- Experimental Validation : React with primary amines (e.g., methylamine) to form substituted urea derivatives, confirming electrophilicity at the amide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
